Cyclohexanol--triphenylsilanol (1/1)
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Overview
Description
Cyclohexanol–triphenylsilanol (1/1) is a compound formed by the combination of cyclohexanol and triphenylsilanol in a 1:1 molar ratio Cyclohexanol is a secondary alcohol derived from cyclohexane, while triphenylsilanol is an organosilicon compound with a hydroxyl group attached to a silicon atom bonded to three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanol Synthesis:
Triphenylsilanol Synthesis:
Formation of Cyclohexanol–triphenylsilanol (1/1):
Industrial Production Methods
The industrial production of cyclohexanol involves the oxidation of cyclohexane using air and cobalt catalysts, yielding a mixture of cyclohexanol and cyclohexanone, which can be separated by fractional distillation . Triphenylsilanol is produced by hydrolyzing triphenylchlorosilane, a process that can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and air in the presence of cobalt catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents for replacing the hydroxyl group in triphenylsilanol.
Major Products
Oxidation of Cyclohexanol: Cyclohexanone.
Reduction of Cyclohexanone: Cyclohexanol.
Substitution of Triphenylsilanol: Various substituted silanes.
Scientific Research Applications
Cyclohexanol–triphenylsilanol (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanol–triphenylsilanol (1/1) involves interactions with various molecular targets. Cyclohexanol can act as a substrate for enzymes like alcohol dehydrogenase, leading to its oxidation or reduction . Triphenylsilanol can interact with biological membranes and proteins, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: An oxidation product of cyclohexanol with similar chemical properties.
Triphenylchlorosilane: A precursor to triphenylsilanol with different reactivity due to the presence of a chlorine atom.
Phenol: A simpler aromatic alcohol with different chemical and biological properties.
Uniqueness
Cyclohexanol–triphenylsilanol (1/1) is unique due to the combination of cyclohexanol’s secondary alcohol properties and triphenylsilanol’s organosilicon characteristics
Properties
CAS No. |
918414-84-3 |
---|---|
Molecular Formula |
C24H28O2Si |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
cyclohexanol;hydroxy(triphenyl)silane |
InChI |
InChI=1S/C18H16OSi.C6H12O/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;7-6-4-2-1-3-5-6/h1-15,19H;6-7H,1-5H2 |
InChI Key |
DZWIEEKWGTZFGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)O.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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